molecular formula C11H22N2O3 B2401375 tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate CAS No. 1903840-04-9

tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate

Cat. No.: B2401375
CAS No.: 1903840-04-9
M. Wt: 230.30 g/mol
InChI Key: APFRSUHBGMXPSZ-UHFFFAOYSA-N
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Description

tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate is a chemical compound with a complex structure, often used in various scientific research fields. It is known for its unique reactivity and stability, making it a valuable compound in synthetic chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and carbamates, such as:

Uniqueness

What sets tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate apart is its unique combination of stability and reactivity, making it a versatile compound for various applications. Its specific structure allows for targeted interactions in biological systems and efficient synthesis of complex molecules .

Properties

CAS No.

1903840-04-9

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-4-5-12-6-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)

InChI Key

APFRSUHBGMXPSZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CCNCC1CO

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1CO

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1CO

solubility

not available

Origin of Product

United States

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